Sorafenib N-Oxide
説明
Sorafenib N-Oxide is a pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor . It is clinically significant in the treatment of hepatocellular and renal cancers . Sorafenib undergoes CYP3A4-dependent oxidation in the liver to produce Sorafenib N-Oxide .
Synthesis Analysis
The main circulating metabolite in the plasma is Sorafenib N-Oxide, and it is produced through the oxidation of Sorafenib by CYP3A4 . It comprises 9 – 16% of the circulating analytes at steady-state and exhibits an in vitro potency similar to Sorafenib .Molecular Structure Analysis
The molecular structure of Sorafenib N-Oxide has been studied using various techniques such as X-ray diffractometry and X-ray photoelectron spectroscopy . Further molecular docking studies of Sorafenib and Sorafenib N-Oxide with the 1TQN crystal structure of CYP3A4 have been undertaken .Chemical Reactions Analysis
In the optimal docking pose, the N-oxide moiety of Sorafenib N-Oxide was found to interact directly with the heme moiety of CYP3A4 . These findings suggest that Sorafenib N-Oxide could contribute to pharmacokinetic interactions involving Sorafenib, perhaps in individuals who produce high circulating concentrations of the metabolite .Physical And Chemical Properties Analysis
Sorafenib is a small lipophilic molecule with low solubility and high permeability . After oral administration, it is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein . Sorafenib reaches peak plasma levels between 1 and 12 hours, and reaches steady-state concentrations typically around 7 days .科学的研究の応用
1. Metabolism and Pharmacokinetics
- Ontogeny in Sorafenib Metabolism : Sorafenib is metabolized to its active metabolite, sorafenib N-oxide, predominantly by cytochrome P450 (CYP) 3A4. Factors like age, sex, and concurrent treatment with azole antifungals affect sorafenib metabolism to N-oxide. This knowledge is crucial for clinical use of sorafenib in diverse populations, including children (Zimmerman et al., 2012).
- Sorafenib N-Oxide in Hepatocarcinoma Patients : A study developed a method for quantitative determination of sorafenib and its N-oxide in serum. Large inter-individual differences in pharmacokinetic profiles of HCC patients taking sorafenib were observed, highlighting the importance of monitoring both sorafenib and its N-oxide for effective patient management (Shimada et al., 2014).
2. Nanoparticle Delivery Systems
- Drug-Loaded Magnetic Solid Lipid Nanoparticles : Sorafenib-loaded magnetic nanovectors (Sor-Mag-SLNs) were developed for enhanced drug delivery to disease sites using a remote magnetic field. This approach aims to limit negative effects on healthy tissues and improve cancer treatment efficiency (Grillone et al., 2015).
- Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for HCC : A nanoplatform based on SPIONs and sorafenib was designed for targeted hepatocellular carcinoma therapy. This strategy enhances intratumoral accumulation and reduces adverse effects, improving the safety and efficacy profile of sorafenib (Depalo et al., 2017).
3. Pharmacokinetic Interactions
- Sorafenib N-Oxide as a CYP3A4 Inhibitor : Sorafenib N-oxide can inhibit human hepatic CYP3A4, contributing to pharmacokinetic interactions involving sorafenib. This might be particularly relevant in patients who produce high circulating concentrations of the metabolite (Ghassabian et al., 2019).
- Influence of Diabetes on Sorafenib Metabolism : A study in diabetic rats showed significant influence on the exposure to sorafenib and its N-oxide, suggesting that diabetes impacts the pharmacokinetics of this drug and its active metabolite (Karbownik et al., 2020).
4. Clinical Outcome in Cancer Therapy
- Sorafenib in Pediatric Leukemia : A study on the combination of sorafenib with clofarabine and cytarabine in pediatric leukemia patients found that sorafenib inhibits phosphorylation of key proteins in leukemia cells. The high rate of sorafenib conversion to N-oxide was noted, which may have implications for its effectiveness in treatment (Inaba et al., 2011).
5. Interaction with Other Drugs
- Effect of Paracetamol on Sorafenib and N-Oxide Penetration : A study showed that paracetamol increases brain exposure to sorafenib and its N-oxide, indicating potential interactions between these drugs. This has implications for drug dosing and effectiveness (Karbownik et al., 2020).
Safety And Hazards
Sorafenib, due to its adverse effects, must be discontinued by 20% of patients within 1 month after the first administration . Diarrhea, rash, fatigue, hand-foot skin reactions, and hypertension are the most common adverse events associated with Sorafenib . Serious adverse effects such as liver failure, hepatic encephalopathy, and pneumonitis also arise in some cases .
将来の方向性
Future research directions include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of Sorafenib . Another logical therapeutic approach is the concept of dual inhibition of the VEGF signaling pathway, and the combination of Sorafenib with bevacizumab is being explored in several phase I trials .
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZCCVUZDIZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431376 | |
Record name | Sorafenib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sorafenib N-Oxide | |
CAS RN |
583840-03-3 | |
Record name | Sorafenib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-673472 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。